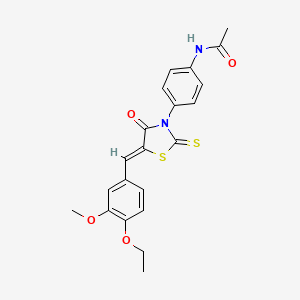![molecular formula C16H16N6O2S B2842045 N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058496-32-4](/img/structure/B2842045.png)
N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a triazole group, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are versatile and biologically active compounds that are commonly used in various applications .
Synthesis Analysis
Triazoles can be prepared following (3+2) cycloaddition protocols. A common technique is the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring .Molecular Structure Analysis
The triazole group in the compound exhibits substantial isomerism, depending on the positioning of the nitrogen atoms within the ring .Chemical Reactions Analysis
The reaction of this compound with other substances would depend on the specific conditions and reactants used. For example, the reaction of a similar compound, 3-(3,4-dimethoxyphenyl)propenic acid chloride, with substituted amines and hydrazides yielded appropriate amides and hydrazides .Scientific Research Applications
Synthesis and Insecticidal Activity
Compounds incorporating thiadiazole moieties, similar in complexity to the compound , have been synthesized and evaluated for insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These studies emphasize the potential of heterocyclic compounds in developing new insecticidal agents (Fadda et al., 2017).
Potential Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines has identified their activity as mediator release inhibitors, highlighting their potential as antiasthma agents. This underscores the importance of heterocyclic compounds in medicinal chemistry for the development of therapeutic agents (Medwid et al., 1990).
Antimalarial Effects
Studies have also explored the synthesis and antimalarial effects of triazolo[1,5-a]pyrimidines, demonstrating the potential of such compounds in addressing global health challenges like malaria (Werbel et al., 1973).
Radiosynthesis for PET Imaging
The radiosynthesis of compounds for positron emission tomography (PET) imaging, particularly targeting the translocator protein (18 kDa), has been reported, showcasing the application of heterocyclic compounds in diagnostic imaging and potentially in drug discovery (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds for Biological Activity
Research into the synthesis of novel heterocyclic compounds, including those with triazolo[4,5-d]pyrimidin-7-one structures, has been conducted with the aim of evaluating their biological activities, including antimicrobial properties. This demonstrates the broad potential of such compounds in developing new therapeutics (Annareddygari et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-3-22-15-14(20-21-22)16(18-9-17-15)25-8-13(24)19-12-6-4-11(5-7-12)10(2)23/h4-7,9H,3,8H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYAZGSAYCYGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

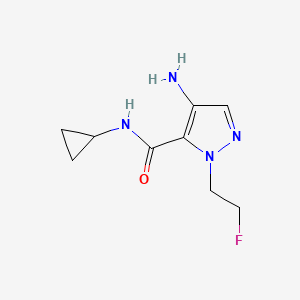

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)
![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)
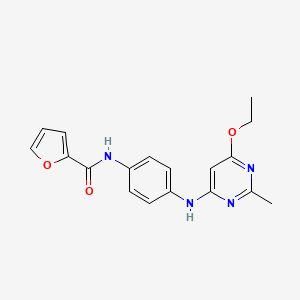

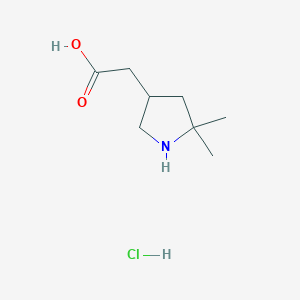


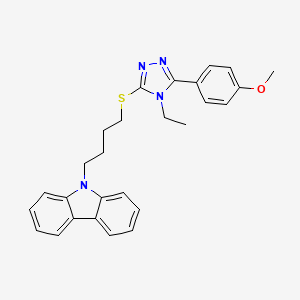

![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)
![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)
